Vepaol

Descripción

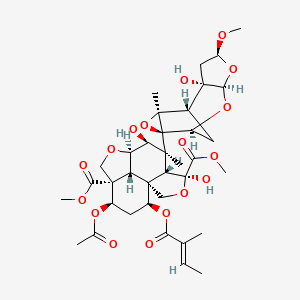

Vepaol is a bioactive limonoid isolated from Azadirachta indica (neem), a plant renowned for its pesticidal and medicinal properties. Structurally, this compound belongs to the tetranortriterpenoid class, characterized by a methoxy group (-OCH₃) in the hydrofuran moiety of azadirachtin A, increasing its molecular weight by 32 Da compared to azadirachtin A . Its molecular formula is C₃₅H₄₄O₁₆, with a molecular weight of 735.29 g/mol (based on mass spectrometry data) .

This compound is one of 14 identified azadirachtin analogs, including Azadirachtin A-K, Isothis compound, and 11-methoxy azadirachtin . It exhibits dual applications:

- Pesticidal activity: Developed as a commercial neem-based pesticide by the Indian Institute of Chemical Technology (Hyderabad) and promoted by National Organic Chemicals Industries Ltd (NOCIL) .

Propiedades

Fórmula molecular |

C36H48O17 |

|---|---|

Peso molecular |

752.8 g/mol |

Nombre IUPAC |

dimethyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1S,2S,4S,6R,8S,9R,11S)-2-hydroxy-4-methoxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodecan-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate |

InChI |

InChI=1S/C36H48O17/c1-9-15(2)25(39)50-18-11-19(49-16(3)37)33(27(40)45-7)13-47-22-23(33)32(18)14-48-35(43,28(41)46-8)26(32)30(4,24(22)38)36-20-10-17(31(36,5)53-36)34(42)12-21(44-6)52-29(34)51-20/h9,17-24,26,29,38,42-43H,10-14H2,1-8H3/b15-9+/t17-,18+,19-,20+,21+,22-,23-,24-,26+,29-,30-,31+,32+,33+,34+,35+,36+/m1/s1 |

Clave InChI |

HAIAPLNAMFKNPR-CMRNRKAMSA-N |

SMILES isomérico |

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]14CO[C@@]([C@H]4[C@]([C@@H]3O)(C)[C@@]56[C@@H]7C[C@H]([C@@]5(O6)C)[C@]8(C[C@H](O[C@H]8O7)OC)O)(C(=O)OC)O)C(=O)OC)OC(=O)C |

SMILES canónico |

CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(CC(OC8O7)OC)O)(C(=O)OC)O)C(=O)OC)OC(=O)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparison

Vepaol is structurally analogous to other neem-derived limonoids but differs in functional groups and molecular weight (Table 1).

Functional Comparison

2.2.1 Insecticidal Activity

- This compound : Exhibits broad-spectrum pesticidal activity, though less studied than azadirachtin A. Its methoxy group may enhance stability or bioavailability .

- Azadirachtin A : The gold standard for neem-based insecticides; disrupts insect growth via ecdysone receptor inhibition (EC₅₀: 0.1–1 ppm) .

- Nimbin/Salannin : Moderate insecticidal effects; primarily act as antifeedants .

2.2.2 Antiviral Activity

- This compound : Binds TMPRSS2 (critical for SARS-CoV-2 entry) with superior stability (MM-GBSA: -13727.59 kcal/mol) compared to nimbochalcin (-13633.21 kcal/mol) and 10-hydroxyaloin A (-13641.05 kcal/mol) .

- Azadirachtin A: Limited antiviral data; primarily researched for insecticidal properties.

Analytical Profiles

- Mass Spectrometry : this compound shows three protonated ion peaks (m/z 735.2867, 721.2705, 703.2598) due to H₂O/methoxy group loss, distinguishing it from azadirachtin A (m/z 703.26) .

- Stability : Methoxy group in this compound may reduce hydrolysis susceptibility compared to hydroxyl-rich azadirachtin A .

Commercial and Research Status

- This compound: Marketed as a pesticide (e.g., NOCIL’s formulation) but lacks extensive clinical validation for antiviral use .

- Azadirachtin A : Widely commercialized (e.g., NeemAzal®); >100 patents filed globally .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.